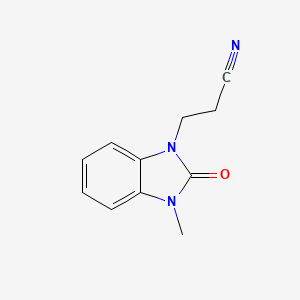
N-(propan-2-yl)-1H-1,3-benzodiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(propan-2-yl)-1H-1,3-benzodiazole-5-carboxamide, also known as CL 218,872, is a benzodiazepine receptor antagonist. It was first synthesized in 1983 by researchers at Pfizer, and has since been used in various scientific research applications.
Wirkmechanismus
N-(propan-2-yl)-1H-1,3-benzodiazole-5-carboxamide 218,872 acts as a competitive antagonist at the benzodiazepine receptor site on the GABA-A receptor. This means it blocks the binding of benzodiazepines to the receptor, leading to decreased GABAergic neurotransmission and increased anxiety.
Biochemical and Physiological Effects:
N-(propan-2-yl)-1H-1,3-benzodiazole-5-carboxamide 218,872 has been shown to increase anxiety in animal models. It has also been shown to decrease locomotor activity and impair learning and memory. These effects are thought to be due to its antagonism of the benzodiazepine receptor site on the GABA-A receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(propan-2-yl)-1H-1,3-benzodiazole-5-carboxamide 218,872 in lab experiments is its specificity for the benzodiazepine receptor site on the GABA-A receptor. This allows researchers to study the effects of benzodiazepine receptor antagonists on anxiety and related disorders without the confounding effects of other neurotransmitter systems.
One limitation of using N-(propan-2-yl)-1H-1,3-benzodiazole-5-carboxamide 218,872 in lab experiments is its anxiogenic effects. This means that it may not be suitable for studying the effects of benzodiazepine receptor antagonists on anxiety in humans, as it may exacerbate symptoms in individuals with anxiety disorders.
Zukünftige Richtungen
1. Further studies are needed to elucidate the role of benzodiazepine receptor antagonists in anxiety and related disorders.
2. N-(propan-2-yl)-1H-1,3-benzodiazole-5-carboxamide 218,872 could be used in combination with other compounds to study the effects of benzodiazepine receptor antagonists on other neurotransmitter systems.
3. Studies could be conducted to investigate the potential therapeutic uses of benzodiazepine receptor antagonists in the treatment of anxiety and related disorders.
4. Further research is needed to determine the safety and efficacy of benzodiazepine receptor antagonists in humans.
In conclusion, N-(propan-2-yl)-1H-1,3-benzodiazole-5-carboxamide, or N-(propan-2-yl)-1H-1,3-benzodiazole-5-carboxamide 218,872, is a benzodiazepine receptor antagonist that has been used in scientific research to study the effects of benzodiazepine receptor antagonists on anxiety and related disorders. Its specificity for the benzodiazepine receptor site on the GABA-A receptor makes it a useful tool for studying the role of benzodiazepine receptors in anxiety and related disorders. However, its anxiogenic effects may limit its use in human studies. Further research is needed to fully understand the potential therapeutic uses of benzodiazepine receptor antagonists in the treatment of anxiety and related disorders.
Synthesemethoden
The synthesis of N-(propan-2-yl)-1H-1,3-benzodiazole-5-carboxamide 218,872 involves the reaction of 2-amino-5-chlorobenzophenone with isopropylamine in the presence of acetic acid. The resulting product is then treated with acetic anhydride to yield N-(propan-2-yl)-1H-1,3-benzodiazole-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(propan-2-yl)-1H-1,3-benzodiazole-5-carboxamide 218,872 has been used in scientific research to study the effects of benzodiazepine receptor antagonists on the central nervous system. It has been shown to have anxiogenic effects, meaning it increases anxiety in animal models. This makes it useful for studying the role of benzodiazepine receptors in anxiety and related disorders.
Eigenschaften
IUPAC Name |
N-propan-2-yl-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7(2)14-11(15)8-3-4-9-10(5-8)13-6-12-9/h3-7H,1-2H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFIARYTZSQPRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)N=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(propan-2-yl)-1H-1,3-benzodiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-[[(2-chloroacetyl)amino]methyl]benzoate](/img/structure/B7458623.png)
![(2Z)-1,3,3-trimethyl-2-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]indole](/img/structure/B7458627.png)


![N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458663.png)
![N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458666.png)

![4-[(5E)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B7458689.png)


